N-(5-bromopyridin-2-yl)formamide
Overview
Description
N-(5-bromopyridin-2-yl)formamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a formamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-aminopyridine with formic acid or formic anhydride. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic structures .
Scientific Research Applications
N-(5-bromopyridin-2-yl)formamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)formamide
- N-(5-chloropyridin-2-yl)formamide
- N-(5-fluoropyridin-2-yl)formamide
Uniqueness
N-(5-bromopyridin-2-yl)formamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where bromine’s reactivity and influence on molecular interactions are desired .
Biological Activity
N-(5-bromopyridin-2-yl)formamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H6BrN2O, featuring a bromine atom attached to the pyridine ring at the 5-position. The formamide group contributes to its ability to engage in hydrogen bonding, which is crucial for its interactions with biological macromolecules.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. The formamide moiety allows for hydrogen bonding with amino acids in proteins, potentially influencing enzyme activity or receptor binding. Additionally, the bromine atom can enhance reactivity and selectivity towards specific biological pathways, making it a valuable scaffold in drug design.
Antimicrobial Activity
Research indicates that compounds similar to this compound display notable antimicrobial properties. For instance, derivatives of pyridinyl amides have been shown to exhibit activity against various bacterial strains. A study highlighted that certain pyridinyl derivatives inhibited bacterial growth effectively, suggesting a potential application in treating infections caused by resistant strains.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A systematic study evaluated several pyridine derivatives, including this compound, for their ability to inhibit cancer cell proliferation. Results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Case Studies
- Inhibition of Enzymatic Activity : A study focused on the inhibition of specific enzymes involved in cancer metabolism demonstrated that this compound exhibited IC50 values comparable to established inhibitors. For example, it showed IC50 values ranging from 12.8 μM to 14.5 μM against various cancer cell lines, confirming its potential as a therapeutic agent .
- Antiviral Activity : In a separate investigation into antiviral compounds, this compound was tested for its ability to inhibit the nuclear export of influenza virus mRNA. The compound significantly reduced the nuclear export of viral mRNA, indicating a mechanism that could be exploited for antiviral drug development .
Data Tables
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-4H,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWBHDDMIOCCJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390852 | |
Record name | N-(5-bromopyridin-2-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141354-32-7 | |
Record name | N-(5-bromopyridin-2-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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